molecular formula C10H8ClNO2S B13974664 Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate

Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B13974664
M. Wt: 241.69 g/mol
InChI Key: GHENSOSQLWDNOX-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic applications and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Triethylamine: Used as a base in substitution reactions.

    Dimethyl Sulfoxide (DMSO): Common solvent for various reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Benzothiophenes: Resulting from substitution reactions.

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

Scientific Research Applications

Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various cellular pathways, leading to therapeutic effects. For example, it can inhibit the LIMK1 protein family, which plays a role in actin polymerization and tumor cell metastasis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • Methyl (E)-3-amino-5-(2-cyclopropylvinyl)benzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both amino and chloro substituents on the benzothiophene ring. This combination of functional groups enhances its reactivity and potential for further derivatization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 5-amino-6-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,12H2,1H3

InChI Key

GHENSOSQLWDNOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)N

Origin of Product

United States

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